molecular formula C7H4BrIN2 B12977436 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12977436
M. Wt: 322.93 g/mol
InChI Key: INAWMARRVHSNLA-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodo-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation step .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This compound’s ability to selectively inhibit FGFRs makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

6-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H,(H,10,11)

InChI Key

INAWMARRVHSNLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)Br

Origin of Product

United States

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